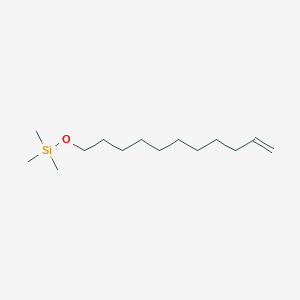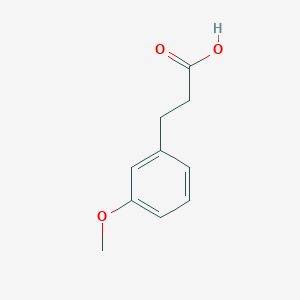
3-(3-甲氧基苯基)丙酸
概述
描述
3-(3-甲氧基苯基)丙酸是一种有机化合物,化学式为C10H12O3。它属于苯丙酸类化合物,其特点是在苯环上连接了一个甲氧基。 该化合物以其在医药和化学合成等多个领域的应用而闻名 .
科学研究应用
3-(3-甲氧基苯基)丙酸在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的中间体。
生物学: 研究其作为人体内源性代谢物的作用及其与生物系统的相互作用.
作用机制
3-(3-甲氧基苯基)丙酸的作用机制涉及其与特定分子靶标和途径的相互作用。作为一种代谢物,它参与各种生化过程,包括调节酶活性以及信号通路。 甲氧基和羧酸部分在其与生物分子的相互作用中起着至关重要的作用 .
生化分析
Biochemical Properties
3-(3-Methoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme hydroxycinnamate reductase, which facilitates the conversion of 4-hydroxy-3-methoxycinnamic acid to 3-(3-Methoxyphenyl)propionic acid . This interaction is crucial for the metabolism of hydroxycinnamic acids, which are abundant in plants.
Cellular Effects
3-(3-Methoxyphenyl)propionic acid influences various cellular processes. It has been shown to affect glucose and lipid metabolism in hepatic cells by interacting with the GPR41 receptor . This interaction enhances lipid catabolism and improves hepatic steatosis. Additionally, 3-(3-Methoxyphenyl)propionic acid has been observed to inhibit protein catabolism and enhance muscle strength in animal models .
Molecular Mechanism
The molecular mechanism of 3-(3-Methoxyphenyl)propionic acid involves its binding interactions with specific receptors and enzymes. For instance, it activates the GPR41 receptor, which plays a crucial role in lipid metabolism . This activation stimulates lipid catabolism pathways, leading to improved metabolic homeostasis. Additionally, 3-(3-Methoxyphenyl)propionic acid inhibits protein catabolism by modulating the expression of related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methoxyphenyl)propionic acid have been observed to change over time. The compound is stable under standard storage conditions but may degrade when exposed to strong oxidizing agents . Long-term studies have shown that 3-(3-Methoxyphenyl)propionic acid can maintain its effects on cellular function, including enhanced lipid metabolism and protein synthesis .
Dosage Effects in Animal Models
The effects of 3-(3-Methoxyphenyl)propionic acid vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve hepatic metabolism . High doses may lead to adverse effects, such as increased protein catabolism and potential toxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects.
Metabolic Pathways
3-(3-Methoxyphenyl)propionic acid is involved in several metabolic pathways. It is a product of the reduction of 4-hydroxy-3-methoxycinnamic acid by hydroxycinnamate reductase . This compound also interacts with enzymes involved in lipid metabolism, such as GPR41, to enhance lipid catabolism and improve metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-(3-Methoxyphenyl)propionic acid is transported and distributed through various mechanisms. It is soluble in water and can be transported via aqueous channels . The compound is distributed to multiple organs, including the liver, kidneys, and muscles, where it exerts its effects on lipid and protein metabolism .
Subcellular Localization
The subcellular localization of 3-(3-Methoxyphenyl)propionic acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic processes . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways .
准备方法
合成路线和反应条件
3-(3-甲氧基苯基)丙酸可以通过使用钯炭为催化剂和氢气 (H2) 为还原剂对其相应的非饱和酸进行催化还原来合成 。反应条件通常涉及中等温度和压力,以确保有效转化。
工业生产方法
在工业环境中,3-(3-甲氧基苯基)丙酸的生产遵循类似的合成路线,但规模更大。 使用连续流动反应器和优化反应条件可以有效且经济地生产这种化合物 .
化学反应分析
反应类型
3-(3-甲氧基苯基)丙酸会发生各种化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的醛或羧酸。
还原: 羧酸基可以被还原形成醇。
取代: 在适当条件下,甲氧基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用还原剂包括氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 卤素 (如溴) 和亲核试剂 (如胺) 等试剂用于取代反应。
形成的主要产物
氧化: 形成 3-(3-甲氧基苯基)丙醛或 3-(3-甲氧基苯基)丙酸。
还原: 形成 3-(3-甲氧基苯基)丙醇。
取代: 根据所用试剂的不同,形成各种取代衍生物。
相似化合物的比较
类似化合物
- 3-(4-甲氧基苯基)丙酸
- 3-(3,4-二甲氧基苯基)丙酸
- 3-(4-羟基-3-甲氧基苯基)丙酸
比较
3-(3-甲氧基苯基)丙酸之所以独特,是因为甲氧基在苯环上的位置,这会影响其化学反应性和生物活性。 与 3-(4-甲氧基苯基)丙酸相比,3-(3-甲氧基苯基)丙酸中甲氧基的间位会导致不同的空间和电子效应,从而导致其化学行为和相互作用的变化 .
属性
IUPAC Name |
3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJQJLOZWBZEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146990 | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxybenzenepropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10516-71-9 | |
| Record name | 3-(3-Methoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10516-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010516719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10516-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-methoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxybenzenepropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction 3-(3-Methoxyphenyl)propionic acid is known to undergo according to the research?
A1: 3-(3-Methoxyphenyl)propionic acid readily undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone. [, ] This intramolecular Friedel-Crafts acylation is a key step in synthesizing various compounds, including more complex molecules like 6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol, a selective estrogen receptor modulator. []
Q2: Does the structure of 3-(3-Methoxyphenyl)propionic acid influence its crystal packing?
A2: Yes, the presence of the carboxylic acid (COOH) group in 3-(3-Methoxyphenyl)propionic acid plays a significant role in its crystal structure. [] It promotes the formation of cyclic ring structures (R22(8) synthons) through intermolecular hydrogen bonding between the oxygen atom of the carboxylic acid group of one molecule and the hydrogen atom of the carboxylic acid group of another molecule. This contributes to the overall three-dimensional arrangement of the molecules within the crystal lattice. []
Q3: Are there any known byproducts formed during the ring closure reaction of 3-(3-Methoxyphenyl)propionic acid?
A3: Yes, the acid-catalyzed ring closure of 3-(3-Methoxyphenyl)propionic acid can lead to the formation of byproducts. [] While the specific structures of these byproducts were not definitively confirmed in the provided research, their presence highlights that the reaction may not be entirely selective, and other pathways might compete with the desired indanone formation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-[(3-chloro-1-oxido-1,2,4-benzotriazin-1-ium-7-carbonyl)amino]benzenesulfonate](/img/structure/B79808.png)
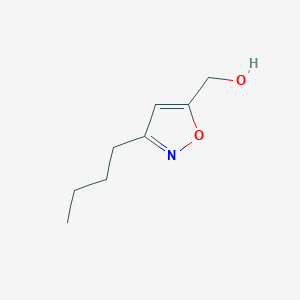
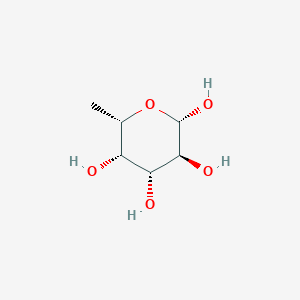
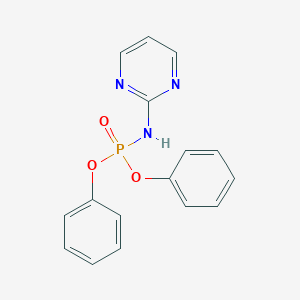
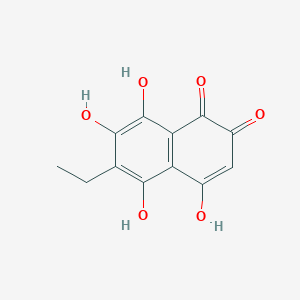



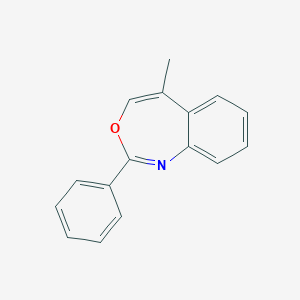

![Benzyl alcohol,[7-14c]](/img/structure/B79828.png)
